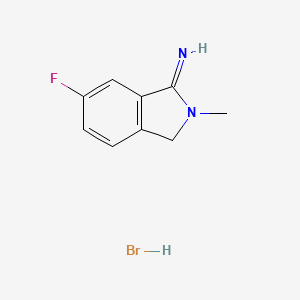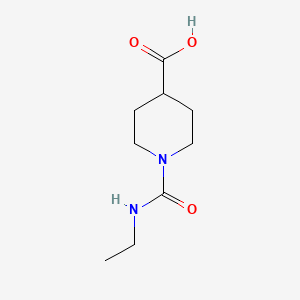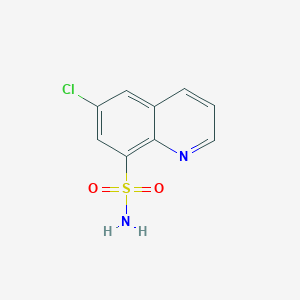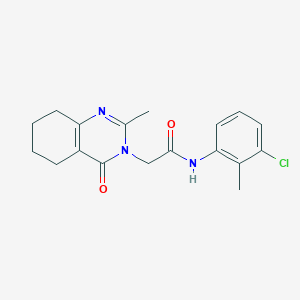![molecular formula C18H17N7O2 B2362422 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034371-30-5](/img/structure/B2362422.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .
Synthesis Analysis
The synthesis of this compound involves bioactivation to a chemically reactive intermediate. The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in humans and cytochrome P450 2A2, 3A1, and 3A2 in rats . Efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken in order to minimize the potential risk of toxicity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine core . This core is a promising starting point for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis
The chemical reactions involving this compound proceed via bioactivation to a chemically reactive intermediate. This covalent binding to protein was abolished by coincubation with glutathione . The glutathione metabolite was detected in the bile of rats and mice, thus demonstrating bioactivation occurring in vivo .科学的研究の応用
Synthesis and Biological Evaluation
Compounds related to "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their biological activities. For instance, pyrazolo[3, 4]pyrimidine derivatives have been developed, showcasing potent antimicrobial activity (Shamroukh, Rashad, & Sayed, 2005). Similarly, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including triazolopyridine derivatives, have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazines, have been investigated, revealing that these compounds exhibit significant activity against various microorganisms (Deeb, El-Mariah, & Hosny, 2004). Moreover, the synthesis of N-arylpyrazole-containing enaminones and their conversion into pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines have shown promising cytotoxic effects against cancer cell lines, as well as antimicrobial activity (Riyadh, 2011).
Species-Specific Metabolism and Toxicological Implications
Research into the metabolism and toxicological implications of related compounds, such as SGX523, a c-MET inhibitor, has highlighted the importance of understanding species-specific metabolism when developing new drugs. This research underscores the potential renal toxicity due to species-specific metabolites, emphasizing the need for comprehensive metabolic evaluations in drug development (Diamond et al., 2010).
作用機序
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
It is known to interact with the cell division protein zipa . The interaction may result in changes that affect the normal function of the protein, potentially inhibiting bacterial cell division .
Biochemical Pathways
The compound’s interaction with the Cell division protein ZipA could affect the bacterial cell division pathway .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is a critical factor in its effectiveness .
Result of Action
Given its target, it is plausible that the compound could inhibit bacterial cell division, potentially leading to the inhibition of bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its target . .
将来の方向性
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-12-14(10-20-24(12)13-6-4-3-5-7-13)18(26)19-11-16-22-21-15-8-9-17(27-2)23-25(15)16/h3-10H,11H2,1-2H3,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXBMTCUTKYUCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2362340.png)

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)
![Ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2362347.png)


![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)